2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid
Description
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-chloropyridine-2-carboxamido group at the second carbon and a methylsulfanyl (SCH₃) group at the fourth carbon. This compound shares structural similarities with auxin-like herbicides (e.g., MCPB and 2,4-DB) that utilize substituted phenoxy or benzoic acid groups for plant growth regulation . However, its unique substitution pattern suggests distinct physicochemical and biological properties compared to classical auxin derivatives.
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-18-5-3-8(11(16)17)14-10(15)9-6-7(12)2-4-13-9/h2,4,6,8H,3,5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULMZKCASMIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with methylamine to produce the formamido derivative . Finally, the addition of methylsulfanyl butanoic acid completes the synthesis .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The chloropyridine ring can bind to enzyme active sites or receptor binding pockets, while the formamido and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic Acid
2-[(4-tert-Butylphenyl)formamido]-4-(methylsulfanyl)butanoic Acid
- Substituent : 4-tert-Butylphenyl group.
- Properties: Molecular formula = C₁₆H₂₃NO₃S, molar mass = 309.42 g/mol .
4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic Acid
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic Acid
- Substituent : Furan-2-yl instead of pyridine.
- Impact : The oxygen-containing furan ring reduces aromatic stability but increases hydrogen-bond acceptor capacity.
- Properties: Molecular formula = C₁₀H₁₃NO₄S, molar mass = 243.28 g/mol, boiling point = 521.7°C (predicted) .
Physicochemical and Functional Differences
Biological Activity
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H13ClN2O3S
- Molecular Weight : 288.75 g/mol
- CAS Number : 69605-01-2
The structure includes a chloropyridine moiety, which is known for its role in various biological activities including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antitumor Activity :
- Studies indicate that related compounds, such as 2-chloro-4-methylthiobutanoic acid (CMBA), exhibit tumor-promoting activity in animal models. CMBA was observed to induce replicative DNA synthesis and unscheduled DNA synthesis in rat models, suggesting a potential for tumor initiation at certain doses .
- Metabolic Pathways :
- Cellular Effects :
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
Study 1: Tumor Promotion and Initiation
A comparative study assessed the tumor-promoting potential of CMBA against known carcinogens. Results demonstrated that while CMBA had lower potency than N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), it still significantly increased DNA synthesis in gastric tissues .
Study 2: Metabolic Implications
Research into the metabolic pathways involving thia fatty acids highlighted their role in various metabolic disorders. These compounds can affect levels of S-adenosylhomocysteine (SAH), which is linked to several diseases, including cardiovascular conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
